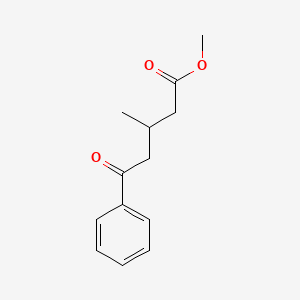

Methyl 5-phenyl-3-methyl-5-oxovalerate

Description

Methyl 5-phenyl-3-methyl-5-oxovalerate is a methyl ester derivative featuring a phenyl group at the 5-oxo position and a methyl substituent at the 3-position of the valerate backbone. The compound’s keto-ester functionality makes it a versatile precursor for synthesizing heterocycles, pharmaceuticals, and agrochemicals. Its reactivity is influenced by the electron-withdrawing ketone group and steric effects from substituents, which modulate its participation in nucleophilic additions or cyclization reactions .

Properties

IUPAC Name |

methyl 3-methyl-5-oxo-5-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(9-13(15)16-2)8-12(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNDZUCXUVJBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CC=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-phenyl-3-methyl-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-phenyl-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 5-phenyl-3-methyl-5-oxovaleric acid chloride with methanol. This reaction is usually performed at room temperature and requires the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of methyl 5-phenyl-3-methyl-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-methyl-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: The major products include 5-phenyl-3-methyl-5-oxovaleric acid or 5-phenyl-3-methyl-5-oxovalerone.

Reduction: The major products include 5-phenyl-3-methyl-5-hydroxyvalerate or 5-phenyl-3-methyl-5-hydroxyvalerone.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Methyl 5-phenyl-3-methyl-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: This compound may serve as a precursor for the synthesis of pharmaceutical agents.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 5-phenyl-3-methyl-5-oxovalerate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved include ester hydrolysis to form carboxylic acids and alcohols, as well as oxidation to form ketones.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of Methyl 5-phenyl-3-methyl-5-oxovalerate and its analogs:

Notes:

- Substituent Effects : Fluorine atoms in the difluorophenyl analog (C₁₃H₁₄F₂O₃) increase molecular weight and polarity compared to the phenyl variant, enhancing solubility in polar solvents . Chlorine substituents (e.g., in Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate) introduce higher density and boiling points due to increased molecular mass and halogenated aromatic interactions .

- Ester Group Variation : Ethyl esters (e.g., C₁₄H₁₇ClO₃) exhibit higher molecular weights and boiling points compared to methyl esters, attributed to longer alkyl chains and van der Waals interactions .

Biological Activity

Methyl 5-phenyl-3-methyl-5-oxovalerate, a compound with significant structural and functional properties, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Methyl 5-phenyl-3-methyl-5-oxovalerate is characterized by its unique molecular structure, which includes a phenyl group and a ketone functional group. This configuration is believed to contribute to its reactivity and interaction with biological targets.

The biological activity of Methyl 5-phenyl-3-methyl-5-oxovalerate is primarily attributed to its ability to interact with various biomolecules. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : The compound may bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Findings

Several studies have reported on the biological activities of Methyl 5-phenyl-3-methyl-5-oxovalerate, highlighting its potential therapeutic applications:

Anticancer Properties

Research indicates that Methyl 5-phenyl-3-methyl-5-oxovalerate exhibits anticancer activity . In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. For instance:

- A study on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In animal models of inflammation, Methyl 5-phenyl-3-methyl-5-oxovalerate administration led to decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Case Studies

- Breast Cancer Study : A recent study evaluated the effects of Methyl 5-phenyl-3-methyl-5-oxovalerate on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers compared to control groups .

- Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to untreated controls .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.